![molecular formula C19H14BrN3OS2 B501392 1-(4-bromophenyl)-2-[(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)sulfanyl]ethanone](/img/structure/B501392.png)
1-(4-bromophenyl)-2-[(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)sulfanyl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromophenyl)-2-[(7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)sulfanyl]ethanone is a complex organic compound that features a bromophenyl group and a pyrido-thieno-pyrimidinyl sulfanyl moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-2-[(7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)sulfanyl]ethanone typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring, followed by the construction of the pyrido-thieno-pyrimidine core. The final step involves the formation of the ethanone linkage through a sulfanyl group. Reaction conditions often include the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reactors may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 1-(4-Bromophenyl)-2-[(7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or thiourea.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
1-(4-Bromophenyl)-2-[(7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)sulfanyl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Researchers are investigating its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound may be used in the production of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of 1-(4-Bromophenyl)-2-[(7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)sulfanyl]ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its biological effects.
相似化合物的比较
1-(4-Chlorophenyl)-2-[(7,9-dimethylpyrido[3’,2’4,5]thieno[3,2-d]pyrimidin-4-yl)sulfanyl]ethanone: Similar structure but with a chlorine atom instead of bromine.
1-(4-Fluorophenyl)-2-[(7,9-dimethylpyrido[3’,2’4,5]thieno[3,2-d]pyrimidin-4-yl)sulfanyl]ethanone: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: 1-(4-Bromophenyl)-2-[(7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)sulfanyl]ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom’s size and electronegativity can affect the compound’s chemical behavior and biological activity, making it distinct from its chlorinated or fluorinated counterparts.
属性
分子式 |
C19H14BrN3OS2 |
|---|---|
分子量 |
444.4g/mol |
IUPAC 名称 |
1-(4-bromophenyl)-2-[(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C19H14BrN3OS2/c1-10-7-11(2)23-18-15(10)16-17(26-18)19(22-9-21-16)25-8-14(24)12-3-5-13(20)6-4-12/h3-7,9H,8H2,1-2H3 |
InChI 键 |
VCVURYCOVWNUFI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=NC=N3)SCC(=O)C4=CC=C(C=C4)Br)C |
规范 SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=NC=N3)SCC(=O)C4=CC=C(C=C4)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


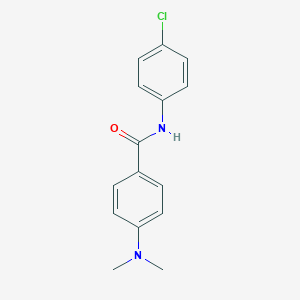
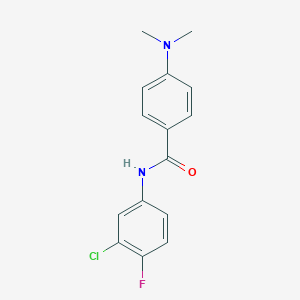
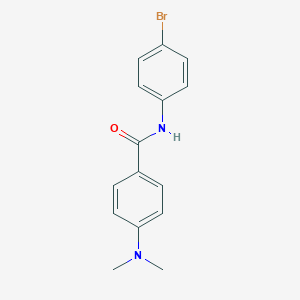
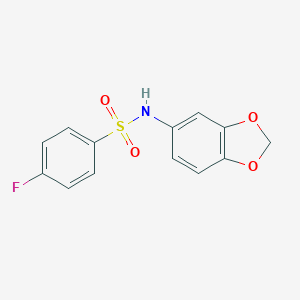
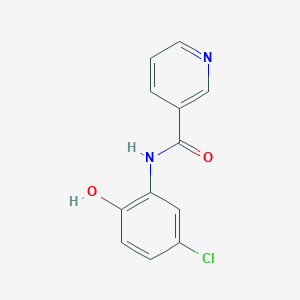
![4-chloro-N-cyclohexyl-3-[(3-cyclopentylpropanoyl)amino]benzamide](/img/structure/B501319.png)
![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B501321.png)
![4-chloro-3-[(3,4-dimethylbenzoyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B501322.png)
![4-chloro-3-{[2-(4-isobutylphenyl)propanoyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B501325.png)
![4-chloro-3-{[2-(4-isobutylphenyl)propanoyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B501327.png)
![3-[(3-ethoxybenzoyl)amino]-1-phenyl-1H-pyrazol-5-yl 3-ethoxybenzoate](/img/structure/B501329.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-methyl-N-[(2-methylphenyl)sulfonyl]benzenesulfonamide](/img/structure/B501330.png)
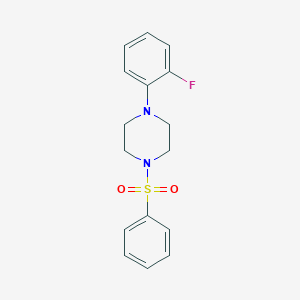
![3,4-dimethyl-N-[3-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B501332.png)
